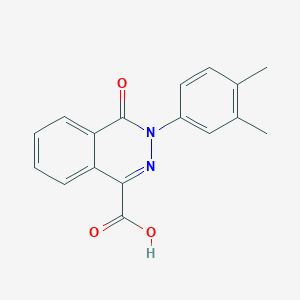

3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

This compound belongs to the phthalazine-carboxylic acid family, characterized by a bicyclic phthalazine core with a 4-oxo group and a carboxylic acid substituent at position 1. The 3,4-dimethylphenyl group at position 3 introduces steric bulk and electron-donating effects, distinguishing it from simpler analogs.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-4-oxophthalazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAKETVNLPNBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with phthalic anhydride under acidic conditions to form the phthalazine ring system. This is followed by oxidation and carboxylation steps to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

- Oxidation products include carboxylic acids and aldehydes.

- Reduction products include alcohols.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the materials science industry, the compound is explored for its potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include substituents on the phenyl ring and modifications to the carboxylic acid group.

Physicochemical Properties

- Melting Points :

- Solubility :

NMR Spectral Signatures

Biological Activity

3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, with the CAS number 861212-63-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 294.31 g/mol. The compound features a phthalazine core substituted with a dimethylphenyl group and a carboxylic acid moiety, which may influence its biological activity.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 861212-63-7 |

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 294.31 g/mol |

| InChI Key | - |

Antioxidant Activity

Recent studies have indicated that compounds related to phthalazine derivatives exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was utilized to evaluate the antioxidant capacity of the compound. Preliminary results suggest that this compound may possess notable free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Antimicrobial Properties

Phthalazine derivatives have been reported to demonstrate antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with microbial cell membranes or inhibit specific metabolic pathways essential for microbial survival. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria .

Anticancer Potential

The potential anticancer activity of this compound is supported by research indicating that similar compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may activate intrinsic apoptotic pathways or inhibit key signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the biological activities of this compound may include:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in critical metabolic processes.

- Interaction with Cellular Targets : The compound may bind to DNA or proteins involved in cell cycle regulation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptosis in cancer cells.

Study on Antioxidant Activity

A study conducted by Alkalidi et al. (2023) evaluated the antioxidant capacity of various phthalazine derivatives using the DPPH method. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like vitamin C .

Study on Antimicrobial Activity

Another research project assessed the antimicrobial efficacy of phthalazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that derivatives with electron-donating groups displayed enhanced antimicrobial activity compared to those lacking such substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.